molecular formula C16H33BO3 B12958196 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane CAS No. 84819-41-0

2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane

Cat. No.: B12958196
CAS No.: 84819-41-0
M. Wt: 284.2 g/mol
InChI Key: FQJYMHXZVHCZPC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane is a heterocyclic organic compound with the molecular formula C16H33BO3 and a molecular weight of 284.24 g/mol It is characterized by a dioxaborolane ring structure with a tetradecyl chain and a hydroxyl group attached to the boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of tetradecylboronic acid with ethylene glycol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as toluene to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a boronic acid derivative.

    Reduction: The compound can be reduced to form a boronate ester.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Boronate esters.

    Substitution: Substituted dioxaborolane derivatives with various functional groups.

Scientific Research Applications

2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its hydroxyl and boron functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the boron atom can coordinate with various ligands. These interactions can modulate biological pathways and exert effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Uniqueness

2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .

Properties

CAS No.

84819-41-0

Molecular Formula

C16H33BO3

Molecular Weight

284.2 g/mol

IUPAC Name

2-hydroxy-4-tetradecyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H33BO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-19-17(18)20-16/h16,18H,2-15H2,1H3

InChI Key

FQJYMHXZVHCZPC-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)CCCCCCCCCCCCCC)O

Origin of Product

United States

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